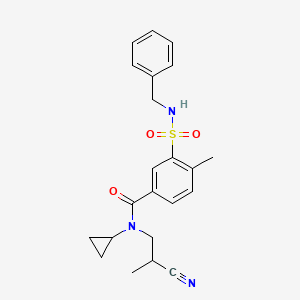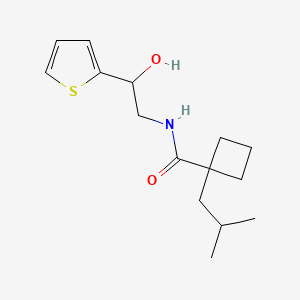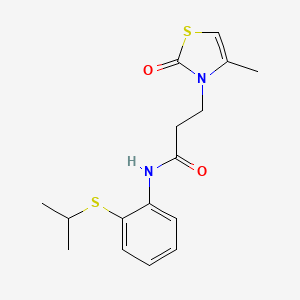![molecular formula C11H8ClN3O4 B7681769 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)
1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response. In
Mechanism of Action
1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole inhibits 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole by binding to a specific pocket on the enzyme, preventing it from binding to foreign DNA. This inhibition prevents the activation of the immune response and has been shown to be effective in reducing inflammation and tumor growth in animal models.
Biochemical and Physiological Effects:
In addition to its inhibition of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole, 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes involved in the immune response, including STING and TBK1. Additionally, it has been shown to have anti-inflammatory effects and to reduce the production of cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole in lab experiments is its potency and specificity for 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole inhibition. However, one of the limitations is its relatively low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole. One area of interest is its potential as a therapeutic agent in autoimmune disorders, cancer, and viral infections. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there is potential for the development of new compounds based on the structure of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole that could have even greater potency and specificity for 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole inhibition.
Synthesis Methods
The synthesis of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole involves a multi-step process that begins with the reaction of 7-chloro-1,3-benzodioxole with methylamine to produce 7-chloro-1,3-benzodioxole-5-methylamine. This intermediate is then reacted with 4-nitropyrazole in the presence of a palladium catalyst to yield the final product.
Scientific Research Applications
1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole has been studied extensively in scientific research due to its potent inhibition of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole. This enzyme plays a crucial role in the innate immune response by detecting foreign DNA and initiating an immune response. Inhibition of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole has been shown to have therapeutic potential in a variety of diseases, including autoimmune disorders, cancer, and viral infections.
properties
IUPAC Name |
1-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-9-1-7(2-10-11(9)19-6-18-10)4-14-5-8(3-13-14)15(16)17/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORSTMVNSGXYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate](/img/structure/B7681687.png)
![4-acetyl-3,5-dimethyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7681689.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)
![Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate](/img/structure/B7681711.png)



![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)

![3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B7681752.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)